
Decentapicrin A
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Overview
Description
Decentapicrin A is an acylated secoiridoid glucoside first isolated from Centaurium littorale (Gentianaceae) . Structurally, it belongs to the iridoid class of natural products, characterized by a cyclopentane-pyran monoterpene skeleton. This compound is biosynthetically related to centapicrin (Ia) and desacetylcentapicrin (Ib), which are more potent bitter principles found in Centaurium erythraea . Unlike its counterparts, this compound exhibits only weak bitterness, suggesting structural modifications significantly influence sensory and pharmacological properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between Decentapicrin A and related iridoids:
Key Findings
- Acylation Sites and Bitterness : The position and type of acyl groups critically influence bitterness. Centapicrin (C6-OH acylation) is strongly bitter, while this compound (C3/C4-OH acylation) is weak, suggesting steric or receptor-binding disparities .
- Metabolic Interconversion : Under alkaline conditions, this compound converts to desacetylcentapicrin (Ib) and Decentapicrin C, highlighting its role as a biosynthetic intermediate .
- Bioactivity: While Decentapicrin B shows direct antiviral activity against HBV, this compound’s pharmacological profile remains understudied.
Chemotaxonomic and Pharmacological Significance
- Chemotaxonomy: The presence of this compound and B in Centaurium littorale aids in distinguishing this species from C. erythraea, which produces centapicrin and desacetylcentapicrin .
- Pharmacological Gaps: Despite structural novelty, this compound’s bioactivities are less characterized compared to sweroside and gentiopicrin, which have well-documented anti-inflammatory and hepatoprotective effects .
Properties
CAS No. |
77533-68-7 |
---|---|
Molecular Formula |
C23H26O11 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxybenzoate |
InChI |
InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-18(27)19(17(26)16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18-,19+,22+,23+/m1/s1 |
InChI Key |
JHCLMPIGKNWZOZ-WFFJNAPESA-N |
SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
77533-68-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decentapicrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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